4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Chemical Reactions Analysis
Thiophene derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory and Anti-Psychotic Applications
Thiophene derivatives, such as 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide , have been reported to possess a wide range of therapeutic properties. They are particularly effective in anti-inflammatory and anti-psychotic treatments . The compound’s ability to modulate biological pathways can be harnessed to develop new medications that target specific inflammatory responses or mental health conditions.
Antimicrobial and Antifungal Agents
The structural moiety of thiophene is known to contribute to antimicrobial and antifungal efficacy. This makes 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide a potential candidate for the development of new antimicrobial and antifungal agents, which could be particularly useful in combating drug-resistant strains of bacteria and fungi .
Antioxidant Properties
Compounds containing thiophene rings have shown significant antioxidant properties. This suggests that 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide could be explored for its potential to protect cells from oxidative stress, which is implicated in various chronic diseases, including neurodegenerative disorders .
Anti-Cancer Research
Thiophene derivatives are recognized for their anti-cancer properties. The compound could be investigated for its efficacy in inhibiting cancer cell growth and inducing apoptosis, providing a new avenue for cancer treatment research .
Kinase Inhibition
Kinases play a crucial role in signal transduction and cell regulation. Thiophene compounds have been identified as potent kinase inhibitors. Therefore, 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide may serve as a lead compound in the design of new drugs targeting kinases involved in various diseases .
Anti-Tobacco Mosaic Virus (TMV) Activity
Research has indicated that thiophene derivatives can act against the tobacco mosaic virus (TMV), which causes significant crop damage. The subject compound could be synthesized and tested for its potential TMV inhibitory activity, offering a novel approach to plant virus control .
Mechanism of Action
Target of Action
Many compounds containing a thiophene ring have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds with a thiophene ring often interact with their targets through various mechanisms, depending on the specific functional groups attached to the thiophene ring .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolism .
Result of Action
Thiophene derivatives have been shown to have a variety of effects at the molecular and cellular level, depending on their specific structures and targets .
Action Environment
Environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .
properties
IUPAC Name |
4-chloro-N-[cyano(thiophen-3-yl)methyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-19-13-6-9(2-3-11(13)15)14(18)17-12(7-16)10-4-5-20-8-10/h2-6,8,12H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUOQZSHMMMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC(C#N)C2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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